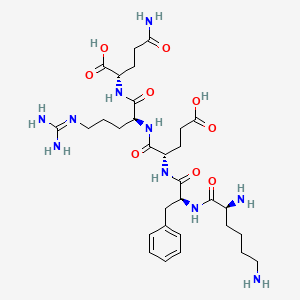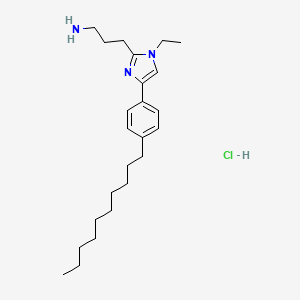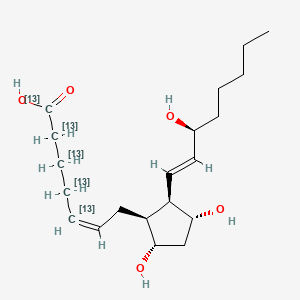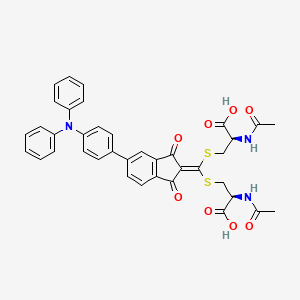
Tpa-nac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tpa-nac is a nonfluorogenic prodrug that incorporates N-acetyl-L-cysteine into a conjugated acceptor skeleton. This compound is known for its ability to selectively label human serum albumin with fluorescence, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tpa-nac is synthesized by introducing N-acetyl-L-cysteine into a conjugated acceptor skeleton. The specific synthetic routes and reaction conditions involve the conjugation of N-acetyl-L-cysteine with a suitable acceptor molecule under controlled conditions. The reaction typically requires the use of solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tpa-nac undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionality as a prodrug and its ability to label human serum albumin with fluorescence .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include fluorescently labeled human serum albumin and other conjugated molecules. These products are valuable for various scientific research applications, including imaging and diagnostic studies .
Wissenschaftliche Forschungsanwendungen
Tpa-nac has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a fluorescent probe for labeling proteins and other biomolecules In biology, this compound is employed in imaging studies to visualize cellular processes and interactionsAdditionally, this compound is used in industrial applications for the development of new materials and technologies .
Wirkmechanismus
The mechanism of action of Tpa-nac involves its ability to selectively label human serum albumin with fluorescence. This process is facilitated by the conjugation of N-acetyl-L-cysteine with the acceptor skeleton, which enables the compound to bind specifically to human serum albumin. The molecular targets and pathways involved in this process include the interaction of this compound with specific binding sites on human serum albumin, leading to the formation of a stable fluorescent complex .
Vergleich Mit ähnlichen Verbindungen
Tpa-nac is unique compared to other similar compounds due to its nonfluorogenic nature and its ability to selectively label human serum albumin with fluorescence. Similar compounds include other fluorescent probes and labeling agents, such as fluorescein isothiocyanate and rhodamine B. this compound stands out due to its specific conjugation with N-acetyl-L-cysteine, which enhances its selectivity and efficiency in labeling human serum albumin .
List of Similar Compounds:- Fluorescein isothiocyanate
- Rhodamine B
- Cyanine dyes
- Quantum dots
These compounds share some similarities with this compound in terms of their fluorescent properties and applications, but this compound’s unique conjugation with N-acetyl-L-cysteine sets it apart in terms of selectivity and functionality .
Eigenschaften
Molekularformel |
C38H33N3O8S2 |
|---|---|
Molekulargewicht |
723.8 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-[1,3-dioxo-5-[4-(N-phenylanilino)phenyl]inden-2-ylidene]methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C38H33N3O8S2/c1-22(42)39-31(36(46)47)20-50-38(51-21-32(37(48)49)40-23(2)43)33-34(44)29-18-15-25(19-30(29)35(33)45)24-13-16-28(17-14-24)41(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-19,31-32H,20-21H2,1-2H3,(H,39,42)(H,40,43)(H,46,47)(H,48,49)/t31-,32+ |
InChI-Schlüssel |
BZUXGXSHFJKVJR-MEKGRNQZSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SCC(C(=O)O)NC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
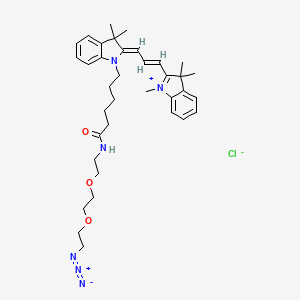
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
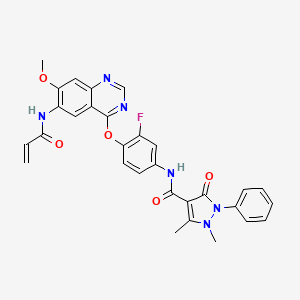
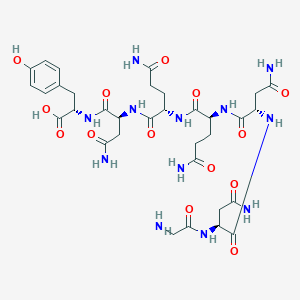
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
